molecular formula C13H21NO4 B13569020 2-((Tert-butoxycarbonyl)amino)bicyclo[2.2.1]heptane-1-carboxylic acid

2-((Tert-butoxycarbonyl)amino)bicyclo[2.2.1]heptane-1-carboxylic acid

Cat. No.: B13569020
M. Wt: 255.31 g/mol
InChI Key: FBCDQXWGMGZAAZ-UHFFFAOYSA-N
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Description

2-{[(tert-butoxy)carbonyl]amino}bicyclo[2.2.1]heptane-1-carboxylic acid is a bicyclic compound with a tert-butoxycarbonyl (Boc) protecting group attached to the amino group. This compound is often used in organic synthesis and medicinal chemistry due to its unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(tert-butoxy)carbonyl]amino}bicyclo[2.2.1]heptane-1-carboxylic acid typically involves the following steps:

    Formation of the bicyclic core: The bicyclo[2.2.1]heptane core can be synthesized through a Diels-Alder reaction between cyclopentadiene and a suitable dienophile.

    Introduction of the amino group: The amino group can be introduced via a nucleophilic substitution reaction.

    Protection of the amino group: The amino group is protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-{[(tert-butoxy)carbonyl]amino}bicyclo[2.2.1]heptane-1-carboxylic acid undergoes various chemical reactions, including:

    Substitution reactions: The Boc-protected amino group can undergo nucleophilic substitution reactions.

    Deprotection reactions: The Boc group can be removed under acidic conditions to yield the free amine.

    Oxidation and reduction reactions: The compound can participate in oxidation and reduction reactions, depending on the functional groups present.

Common Reagents and Conditions

    Substitution reactions: Common reagents include alkyl halides and nucleophiles such as amines or thiols.

    Deprotection reactions: Trifluoroacetic acid (TFA) is commonly used for Boc deprotection.

    Oxidation and reduction reactions: Reagents such as hydrogen peroxide or sodium borohydride can be used.

Major Products

    Substitution reactions: Substituted derivatives of the bicyclic core.

    Deprotection reactions: Free amine derivatives.

    Oxidation and reduction reactions: Oxidized or reduced forms of the compound.

Scientific Research Applications

2-{[(tert-butoxy)carbonyl]amino}bicyclo[2.2.1]heptane-1-carboxylic acid has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a protecting group for amines.

    Biology: Studied for its potential as a bioactive molecule in various biological assays.

    Medicine: Investigated for its potential therapeutic applications, including as a precursor for drug development.

    Industry: Utilized in the synthesis of complex molecules and materials.

Mechanism of Action

The mechanism of action of 2-{[(tert-butoxy)carbonyl]amino}bicyclo[2.2.1]heptane-1-carboxylic acid involves its reactivity as a protected amine. The Boc group provides stability and prevents unwanted side reactions during synthesis. Upon deprotection, the free amine can interact with various molecular targets, including enzymes and receptors, depending on the specific application.

Comparison with Similar Compounds

Similar Compounds

    2-aminobicyclo[2.2.1]heptane-2-carboxylic acid: A similar compound without the Boc protecting group.

    (1R,3S,4S)-N-Boc-2-azabicyclo[2.2.1]heptane-3-carboxylic acid: Another Boc-protected bicyclic compound with different stereochemistry.

Uniqueness

2-{[(tert-butoxy)carbonyl]amino}bicyclo[2.2.1]heptane-1-carboxylic acid is unique due to its specific structural configuration and the presence of the Boc protecting group, which provides stability and versatility in synthetic applications.

Properties

Molecular Formula

C13H21NO4

Molecular Weight

255.31 g/mol

IUPAC Name

2-[(2-methylpropan-2-yl)oxycarbonylamino]bicyclo[2.2.1]heptane-1-carboxylic acid

InChI

InChI=1S/C13H21NO4/c1-12(2,3)18-11(17)14-9-6-8-4-5-13(9,7-8)10(15)16/h8-9H,4-7H2,1-3H3,(H,14,17)(H,15,16)

InChI Key

FBCDQXWGMGZAAZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1CC2CCC1(C2)C(=O)O

Origin of Product

United States

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